molecular formula C19H17NO4 B2543975 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate CAS No. 131317-33-4

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate

Cat. No.: B2543975
CAS No.: 131317-33-4
M. Wt: 323.348
InChI Key: GEZYWWQZBTZXQN-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate, a mouthful indeed, is a synthetic compound known for its unique structural features and diverse applications in scientific research. Its molecular architecture combines features from the methacrylate and tetrahydroisoindole families, lending it intriguing chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate typically involves multiple steps. A common route might include:

  • Initial Formation of the Tetrahydroisoindole Core: : This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by hydrogenation.

  • Functionalization of the Isoindole: : Introduction of the 1,3-dioxo group through oxidation, possibly using reagents like potassium permanganate.

  • Coupling with Methacrylic Acid: : The final step involves esterification of the functionalized isoindole with methacrylic acid under acidic conditions.

Industrial Production Methods

While laboratory synthesis focuses on precision, industrial production emphasizes yield and cost-effectiveness. This might involve optimizing reaction conditions, such as temperature and solvent choice, and employing catalysts to expedite the processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : Given its dioxo functionality, the compound undergoes oxidation-reduction reactions, modifying the oxidation state of the isoindole ring.

  • Substitution Reactions: : The methacrylate ester group makes the compound susceptible to nucleophilic substitution, particularly under basic conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide in acidic medium.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

In Chemistry: This compound serves as a precursor for more complex organic molecules, enabling the synthesis of materials with novel properties. In Biology and Medicine: Its structural components offer potential as a pharmacophore, a part of a molecule responsible for its biological activity, making it useful in drug discovery and development. In Industry: Utilized in the production of polymers and resins with specialized properties for coatings, adhesives, and other materials.

Mechanism of Action

The compound's activity stems from its ability to interact with biological targets through its methacrylate and isoindole groups. These interactions can disrupt normal cellular processes or inhibit specific enzymes, making it a candidate for therapeutic applications. Molecular docking studies reveal its potential binding to proteins involved in disease pathways, such as kinases or proteases.

Comparison with Similar Compounds

Compared to other methacrylate derivatives, 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate stands out due to its unique isoindole structure. This uniqueness could confer distinct reactivity and biological activity, potentially leading to superior performance in its intended applications.

List of Similar Compounds

  • Methacrylic Acid

  • Methyl Methacrylate

  • Tetrahydroisoindole Derivatives

It’s a fascinating compound, right? The blend of structural complexity and versatile applications makes it a standout in both scientific research and industrial contexts

Properties

IUPAC Name

[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-10(2)19(23)24-14-5-3-4-13(9-14)20-17(21)15-11-6-7-12(8-11)16(15)18(20)22/h3-7,9,11-12,15-16H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZYWWQZBTZXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC(=C1)N2C(=O)C3C4CC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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